Betamethasone b-D-glucuronide chemical structure and molecular weight
Betamethasone b-D-glucuronide chemical structure and molecular weight
An In-Depth Technical Guide to Betamethasone β-D-glucuronide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Betamethasone β-D-glucuronide, a primary metabolite of the potent synthetic corticosteroid, betamethasone. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, molecular weight, synthesis, and its crucial role in the pharmacokinetic profile of betamethasone.
Introduction: The Significance of a Metabolite
Betamethasone is a widely utilized glucocorticoid known for its powerful anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is, in part, governed by its metabolic fate within the body. The conjugation with glucuronic acid to form Betamethasone β-D-glucuronide represents a critical step in its biotransformation. This process, known as glucuronidation, converts the lipophilic parent drug into a more water-soluble, inactive form, facilitating its excretion from the body.[3] Understanding the characteristics of this metabolite is paramount for a complete comprehension of betamethasone's pharmacology, toxicology, and for the development of robust analytical methods in clinical and research settings.
Betamethasone β-D-glucuronide serves not only as a biomarker of betamethasone administration but also as a crucial tool in drug metabolism studies and as a reference standard in analytical chemistry.[3][4]
Chemical Identity and Physicochemical Properties
The conjugation of a glucuronic acid moiety to the betamethasone backbone fundamentally alters its chemical and physical properties, most notably its solubility.
Chemical Structure and Identifiers
The structure of Betamethasone β-D-glucuronide consists of the steroidal core of betamethasone linked to a glucuronic acid molecule.
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IUPAC Name: (2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[3]
Table 1: Key Chemical Identifiers for Betamethasone β-D-glucuronide
| Identifier | Value | Source(s) |
| Molecular Formula | C₂₈H₃₇FO₁₁ | [3][4][5] |
| Molecular Weight | 568.6 g/mol | [3][4][5] |
| CAS Number | 744161-79-3 | [4][5] |
| Parent Compound (Betamethasone) Molecular Formula | C₂₂H₂₉FO₅ | [1][6][7] |
| Parent Compound (Betamethasone) Molecular Weight | 392.46 g/mol | [1][6] |
Structural Representation
The linkage of glucuronic acid to the betamethasone structure is a key feature determining its properties.
Caption: Metabolic pathway of Betamethasone to its glucuronide.
Chemical Synthesis
For the production of analytical standards, chemical synthesis is employed. This typically involves reacting a protected derivative of betamethasone with a glucuronic acid donor under controlled acidic or basic conditions. [3]While this method allows for larger-scale production, it may require more rigorous purification steps compared to the highly specific enzymatic synthesis. [3]
Pharmacokinetics and Biological Role
The formation of Betamethasone β-D-glucuronide is central to the disposition of the parent drug.
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Enhanced Excretion: As the primary water-soluble metabolite, it is rapidly eliminated from the bloodstream by the kidneys. This efficient clearance prevents the accumulation of the active drug, thereby reducing the risk of systemic toxicity associated with long-term corticosteroid use. [3]* Inactivation: Glucuronidation at the C21 hydroxyl group renders the molecule pharmacologically inactive. The bulky, polar glucuronide moiety prevents the steroid from effectively binding to its target, the glucocorticoid receptor. * Reactivation Potential: The glycosidic bond can be cleaved by β-glucuronidase enzymes. [3]This enzymatic hydrolysis, which can occur in certain tissues or by gut bacteria, regenerates the active betamethasone. This mechanism has been explored for colon-specific drug delivery of other corticosteroids, such as dexamethasone, using a glucuronide prodrug approach. [8]
Analytical Methodologies
Accurate detection and quantification of Betamethasone β-D-glucuronide are essential for pharmacokinetic studies and in anti-doping analysis, where glucocorticoids are regulated. [9]
Core Technique: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of betamethasone and its metabolites in biological matrices like urine. [9]
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Expertise & Causality: LC-MS/MS is chosen for its superior sensitivity and specificity. The liquid chromatography step separates the metabolite from other endogenous compounds in the sample. The tandem mass spectrometry then provides unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.
Experimental Protocol: A Self-Validating System for Metabolite Detection
The following is a generalized protocol for the detection of Betamethasone β-D-glucuronide in urine, grounded in established methodologies. [9] Objective: To identify Betamethasone β-D-glucuronide and other metabolites from a urine sample.
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Sample Pre-treatment (Optional Hydrolysis):
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To measure total betamethasone (conjugated and unconjugated), a urine sample is first treated with β-glucuronidase enzyme to hydrolyze the glucuronide metabolite back to the parent drug.
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For direct detection of the glucuronide, this step is omitted.
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Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
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Rationale: This step is critical for sample clean-up and concentration of the analyte. It removes interfering substances (salts, urea, etc.) that could suppress the signal in the mass spectrometer.
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Procedure (LLE): The urine sample is alkalinized, and an organic solvent (e.g., ethyl acetate) is added. [9]The analytes partition into the organic layer, which is then separated, evaporated to dryness, and reconstituted in the mobile phase for injection.
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LC-MS/MS Analysis:
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Chromatography: A reverse-phase C18 column is typically used to separate the compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, provides optimal separation.
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Mass Spectrometry: The instrument is operated in a specific mode, such as precursor ion scanning or neutral loss scan, to screen for compounds with characteristic steroidal fragments. [9]For targeted quantification, Selected Reaction Monitoring (SRM) is used, where the instrument is set to monitor a specific precursor ion and its unique product ions.
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Caption: Workflow for LC-MS/MS analysis of Betamethasone metabolites.
Applications in Research and Drug Development
Betamethasone β-D-glucuronide is more than just a metabolic byproduct; it is a vital tool for the scientific community.
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Pharmaceutical Reference Standard: As a high-purity reference material, it is indispensable for the validation of analytical methods, ensuring accuracy and reliability in quality control testing of pharmaceutical products. [4]* Drug Metabolism Studies: It serves as a model compound for investigating glucuronidation processes, helping researchers understand how other drugs with similar structures might be metabolized. [3]* Pharmacokinetic and Toxicological Research: By tracking the formation and excretion of this metabolite, scientists can build a complete pharmacokinetic profile of betamethasone, understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for determining appropriate dosing regimens and assessing potential toxicity. [3]
Conclusion
Betamethasone β-D-glucuronide is a key player in the pharmacology of its parent compound. Its formation via glucuronidation is a classic example of drug metabolism, transforming a potent, lipophilic steroid into an inactive, water-soluble conjugate for efficient elimination. Possessing a molecular formula of C₂₈H₃₇FO₁₁ and a molecular weight of 568.6 g/mol , this metabolite is a critical subject of study in pharmacokinetics and a necessary reference standard in analytical sciences. A thorough understanding of its properties and the pathways governing its formation and excretion is fundamental for the safe and effective use of betamethasone in clinical practice and for advancing research in corticosteroid therapy.
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